4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid
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Overview
Description
4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to avoid over-nitration.
Isopropylation: The isopropyl group is introduced via an alkylation reaction using isopropyl halide in the presence of a base, such as potassium carbonate.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Electrophilic substitution reactions yield halogenated derivatives.
Scientific Research Applications
4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolo[3,4-b]pyridine core can interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid
- 4-(1-Methyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid
- 4-(1-Ethyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid
Uniqueness
The uniqueness of 4-(1-Isopropyl-5-nitro-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the nitro and oxo groups contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C16H16N4O5 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
4-(5-nitro-6-oxo-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C16H16N4O5/c1-8(2)19-14-11(7-17-19)12(13(20(24)25)15(21)18-14)9-3-5-10(6-4-9)16(22)23/h3-8,12-13H,1-2H3,(H,18,21)(H,22,23) |
InChI Key |
CIRHSIDKYAJGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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